molecular formula C17H14BrNO2 B2850197 3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid CAS No. 2094894-85-4

3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid

Cat. No.: B2850197
CAS No.: 2094894-85-4
M. Wt: 344.208
InChI Key: UDQBWCIDLUPERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a propionic acid substituted by a 1H-indol-3-yl group at position 3 . Further analysis of the molecular structure could be performed using spectroscopic techniques .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 344.21 . Further physical and chemical properties could be determined using various analytical techniques .

Scientific Research Applications

Renewable Building Blocks in Material Science

Research demonstrates the utilization of phenolic compounds like phloretic acid, derived from similar structures, in enhancing the reactivity of molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to traditional phenol-based methods, facilitating the creation of bio-based materials with broad applicability in materials science. The synthesis of benzoxazine monomers from polyethylene glycol without solvents or purification steps showcases the potential of renewable resources in developing materials with suitable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Chemical Synthesis and Drug Design

The chemical transformation of indole-based compounds has led to the development of potent urease inhibitors, showcasing the significance of indole derivatives in medicinal chemistry. Through a series of reactions, novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides were synthesized, displaying competitive inhibition against urease enzyme, suggesting their potential as therapeutic agents (Nazir et al., 2018).

Propionic Acid Recovery in Industrial Applications

Studies on the recovery of propionic acid, a valuable carboxylic acid in various industries, from aqueous solutions have highlighted the efficiency of reactive extraction techniques. The use of specific extractants, such as Aliquat 336 in combination with diluents like alcohols, demonstrates improved recovery rates and highlights the industrial application of these chemical processes in optimizing product separation from fermentation broth (Keshav et al., 2009).

Biological Activity of Schiff Bases

Research on Schiff bases derived from structures related to 3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid has explored their antimicrobial properties. These compounds, synthesized from Tryptophan and various aldehydes, demonstrated significant activity against bacteria, fungi, and tuberculosis, underscoring their potential in developing new antimicrobial agents (Radhakrishnan et al., 2020).

Enzyme Inhibition for Therapeutic Development

The design and synthesis of indole-based compounds have led to the discovery of new cytosolic phospholipase A2α inhibitors, a key target in inflammatory diseases. Through molecular engineering, compounds exhibiting potent inhibitory activity were identified, offering a pathway for the development of therapeutic agents targeting inflammatory pathways (Tomoo et al., 2014).

Safety and Hazards

The safety information available indicates that 3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c18-14-8-4-7-12-13(9-10-15(20)21)16(19-17(12)14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQBWCIDLUPERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C(=CC=C3)Br)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.